n-Methyl sertraline
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Overview
Description
n-Methyl sertraline is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Sertraline is widely recognized for its efficacy in treating major depressive disorder, panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl sertraline typically involves the methylation of sertraline. One common method is the reductive amination of sertraline with formaldehyde and a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
n-Methyl sertraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide derivatives, halogenated compounds, and reduced amines .
Scientific Research Applications
n-Methyl sertraline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on neurotransmitter systems and its interactions with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent.
Mechanism of Action
The mechanism of action of n-Methyl sertraline is presumed to be similar to that of sertraline. It likely involves the inhibition of serotonin reuptake at the presynaptic neuronal membrane, thereby increasing serotonergic activity in the central nervous system . This action is mediated through its interaction with the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action.
Citalopram: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
n-Methyl sertraline is unique due to its specific methylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to sertraline. This structural modification can potentially lead to variations in its efficacy, side effect profile, and therapeutic applications .
Properties
Molecular Formula |
C18H19Cl2N |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H19Cl2N/c1-21(2)18-10-8-13(14-5-3-4-6-15(14)18)12-7-9-16(19)17(20)11-12/h3-7,9,11,13,18H,8,10H2,1-2H3/t13-,18-/m0/s1 |
InChI Key |
LTKRQOGLVNJKBK-UGSOOPFHSA-N |
Isomeric SMILES |
CN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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